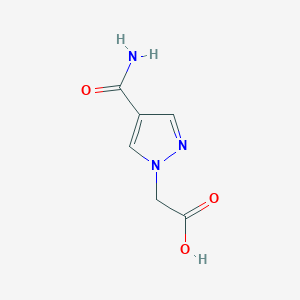
2-(4-carbamoyl-1H-pyrazol-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-carbamoyl-1H-pyrazol-1-yl)acetic acid is a synthetic compound that has generated interest in the scientific community due to its potential applications in various fields of research. This compound is also known as CPAA and has been studied extensively to understand its synthesis, mechanism of action, and biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Biological Applications
2-(4-carbamoyl-1H-pyrazol-1-yl)acetic acid derivatives are significant due to their wide range of biological activities. These derivatives serve as key scaffolds in the development of compounds with antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. The synthesis of these compounds involves various strategies, including condensation followed by cyclization, providing a versatile approach for creating bioactive heterocycles. This versatility in synthesis and broad spectrum of biological activities make these derivatives valuable in medicinal chemistry, offering potential pathways for the design of new therapeutic agents (A. Cetin, 2020).
Therapeutic Applications of Pyrazoline Derivatives
Pyrazoline derivatives, closely related to 2-(4-carbamoyl-1H-pyrazol-1-yl)acetic acid, have been extensively studied for their diverse biological properties. These compounds have shown a wide range of pharmacological effects including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. The therapeutic applications of pyrazoline derivatives highlight the potential of these compounds in drug development and their role in addressing various health conditions. Continued exploration of pyrazoline derivatives is expected to yield new pharmaceutical compounds with significant therapeutic benefits (M. Shaaban, Abdelrahman S. Mayhoub, A. Farag, 2012).
Environmental Impact and Degradation
While the focus is on the applications of 2-(4-carbamoyl-1H-pyrazol-1-yl)acetic acid in scientific research, understanding the environmental aspects of related compounds is also crucial. The herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), for example, shares a structural similarity with pyrazol derivatives, highlighting the importance of considering environmental fate and toxicology in the broader context of chemical research and application. The environmental presence and potential toxic effects of such compounds on non-target organisms emphasize the need for sustainable practices and thorough environmental impact assessments in the development and use of chemical agents (F. Islam et al., 2017).
Propiedades
IUPAC Name |
2-(4-carbamoylpyrazol-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c7-6(12)4-1-8-9(2-4)3-5(10)11/h1-2H,3H2,(H2,7,12)(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJAYHRDABZHEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(=O)O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-carbamoyl-1H-pyrazol-1-yl)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxybenzyl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide](/img/structure/B2758012.png)
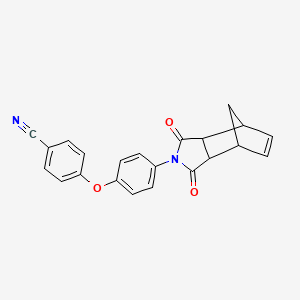
![1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one](/img/structure/B2758015.png)
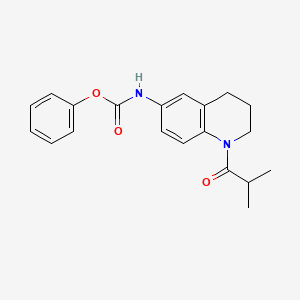
![(1R,6S)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane;dihydrochloride](/img/structure/B2758017.png)


![N-[4-[2-(4-fluorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2758022.png)
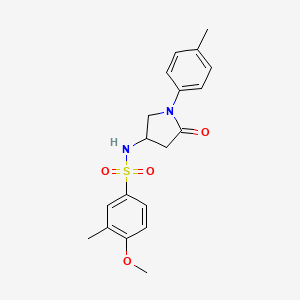

![3-(cyclohexylmethyl)-8,9-dimethoxy-5-[[2-(trifluoromethyl)phenyl]methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one](/img/structure/B2758027.png)
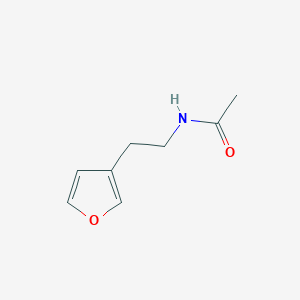
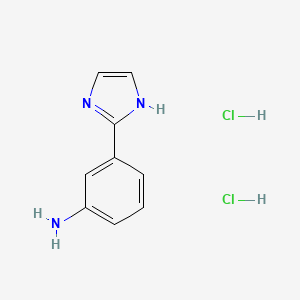
![4-[3-(5-Bromo-2-methoxyphenyl)acryloyl]phenyl 4-(tert-butyl)benzenecarboxylate](/img/structure/B2758035.png)